(S)-(+)-4-Methyl-1-hexanol

Descripción general

Descripción

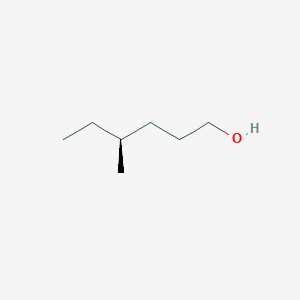

(S)-(+)-4-Methyl-1-hexanol is an organic compound with the molecular formula C7H16O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is known for its pleasant odor and is often used in the fragrance industry. The (S)-enantiomer is the one that rotates plane-polarized light in a positive direction.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (S)-(+)-4-Methyl-1-hexanol can be synthesized through several methods. One common approach is the reduction of 4-methyl-1-hexanone using a chiral reducing agent. This method ensures the production of the (S)-enantiomer specifically. Another method involves the asymmetric hydrogenation of 4-methyl-1-hexene using a chiral catalyst.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-methyl-1-hexanal. This process typically employs a chiral catalyst to ensure the selective production of the (S)-enantiomer. The reaction conditions usually involve moderate temperatures and pressures to optimize yield and enantiomeric purity.

Análisis De Reacciones Químicas

Types of Reactions: (S)-(+)-4-Methyl-1-hexanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-methyl-1-hexanal or further to 4-methyl-1-hexanoic acid.

Reduction: It can be reduced to form 4-methyl-1-hexane.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like hydrogen halides (HX) or tosyl chloride (TsCl) in the presence of a base are commonly used.

Major Products:

Oxidation: 4-Methyl-1-hexanal, 4-Methyl-1-hexanoic acid.

Reduction: 4-Methyl-1-hexane.

Substitution: Various alkyl halides or tosylates.

Aplicaciones Científicas De Investigación

(S)-(+)-4-Methyl-1-hexanol has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

Biology: It is studied for its potential pheromonal activity in certain insect species.

Medicine: Research is ongoing into its potential use as a precursor in the synthesis of pharmaceuticals.

Industry: It is used in the fragrance industry due to its pleasant odor and in the production of flavors and fragrances.

Mecanismo De Acción

The mechanism of action of (S)-(+)-4-Methyl-1-hexanol involves its interaction with specific molecular targets. In biological systems, it may interact with olfactory receptors, leading to its perception as a fragrance. In chemical reactions, its hydroxyl group (-OH) can participate in various reactions, such as hydrogen bonding, making it a versatile intermediate in organic synthesis.

Comparación Con Compuestos Similares

®-(-)-4-Methyl-1-hexanol: The enantiomer of (S)-(+)-4-Methyl-1-hexanol, which rotates plane-polarized light in the opposite direction.

4-Methyl-1-hexanol: The racemic mixture containing both (S)- and ®-enantiomers.

4-Methyl-2-hexanol: A structural isomer with the hydroxyl group on the second carbon instead of the first.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct olfactory properties and reactivity compared to its enantiomer and other isomers. Its enantiomeric purity is crucial in applications where the specific three-dimensional arrangement affects the outcome, such as in fragrance formulation and chiral synthesis.

Actividad Biológica

(S)-(+)-4-Methyl-1-hexanol, with the CAS number 1767-46-0, is a chiral alcohol that has garnered attention for its diverse applications and biological activities. This compound is primarily utilized in the fragrance industry due to its sweet, fruity scent and is also employed in food and beverage formulations as a flavoring agent. However, its biological activity extends beyond these applications, warranting a detailed exploration of its effects on various biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C7H16O |

| Molar Mass | 116.201 g/mol |

| Density | 0.83 g/cm³ |

| Boiling Point | 126 °C |

| pKa | 15.20 (predicted) |

| Refractive Index | 1.428 (neat) |

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study assessed its effectiveness against bacteria and fungi, revealing that it inhibits the growth of certain strains, making it a potential candidate for use in food preservation and as a natural antimicrobial agent in cosmetics .

2. Insect Pheromone Interactions

Interestingly, this compound has been identified as a component of insect pheromones. It plays a role in the aggregation behavior of certain beetle species, particularly in attracting Scolytus amygdali (almond bark beetle) when combined with specific stereoisomers . This suggests that the compound may influence ecological interactions and could be leveraged in pest management strategies.

3. Toxicological Profile

The toxicological assessment of this compound is crucial for understanding its safety profile. While limited data exists specifically for this compound, related substances such as 2-hexanone have been studied extensively. These studies highlight potential neurotoxic effects at high exposure levels, emphasizing the need for careful evaluation when considering this compound in consumer products .

Case Study: Antimicrobial Efficacy

A laboratory study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial counts at concentrations above 0.5% (v/v), indicating its potential as an effective preservative in food products.

Research Findings: Insect Behavior

In field tests conducted to assess the behavioral response of Scolytus amygdali to various pheromonal compounds, it was found that this compound significantly increased beetle aggregation when used alongside (3S,4S)-4-methyl-3-heptanol. This finding underscores its role in chemical ecology and pest control strategies .

Propiedades

IUPAC Name |

(4S)-4-methylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-3-7(2)5-4-6-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPVNLWKVZZBTM-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541465 | |

| Record name | (4S)-4-Methylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1767-46-0 | |

| Record name | (4S)-4-Methylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.